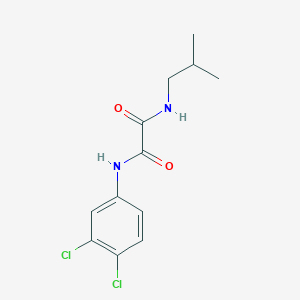![molecular formula C13H10ClN3O2S B3848187 N-(3-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide](/img/structure/B3848187.png)
N-(3-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide is a complex organic compound characterized by the presence of a chlorophenyl group, a thiophene ring, and an oxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide typically involves the condensation of 3-chloroaniline with thiophene-2-carbaldehyde, followed by the reaction with oxalyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chlorinated compounds and reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chlorophenyl)-N’-[(E)-benzylideneamino]oxamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(3-chlorophenyl)-N’-[(E)-furan-2-ylmethylideneamino]oxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(3-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to benzene or furan analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c14-9-3-1-4-10(7-9)16-12(18)13(19)17-15-8-11-5-2-6-20-11/h1-8H,(H,16,18)(H,17,19)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVAGDYKBFFBHR-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416410 | |
| Record name | AG-205/33129020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5379-18-0 | |
| Record name | AG-205/33129020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{N'-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)FORMAMIDE](/img/structure/B3848104.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3848117.png)
![N'-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE](/img/structure/B3848125.png)

![N-[(Z)-(4-bromophenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3848136.png)
![3-(4-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B3848146.png)
![N'-(cyclohexylideneamino)-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B3848159.png)
![N-allyl-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848164.png)
![N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B3848172.png)
![4-[(E)-[[2-(cyclohexylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B3848173.png)
![N,N-diethyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848176.png)

![N'-[(E)-(2-chlorophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B3848194.png)

